![molecular formula C21H20N2O2S2 B3016014 2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-63-4](/img/structure/B3016014.png)
2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2-(BENZYLSULFANYL)-3-(4-ETHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE, has the linear formula C25H24N2O2S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 448.61 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Potential as Dual Inhibitors
A study by Gangjee et al. (2008) discusses compounds related to the thieno[2,3-d]pyrimidine scaffold, highlighting their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation, making them targets for anticancer drugs. The research pointed out a compound with potent dual inhibitory activities, indicating the scaffold's relevance in developing anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Structural and Crystalline Studies
Glidewell et al. (2003) explored the benzylation and nitrosation of related pyrimidin-6(1H)-one derivatives, revealing insights into their crystal structures and polymorphic forms. This research contributes to understanding the molecular and crystallographic characteristics of these compounds, which is vital for their application in medicinal chemistry (Glidewell, Low, Marchal, & Quesada, 2003).
Aldose Reductase Inhibitors with Antioxidant Activity
La Motta et al. (2007) reported on pyrido[1,2-a]pyrimidin-4-one derivatives, which showed activity as aldose reductase inhibitors with significant antioxidant properties. These findings suggest the potential application of such compounds in treating complications related to diabetes and oxidative stress (La Motta et al., 2007).
Antimicrobial and Antifungal Applications
Research on compounds incorporating the pyrimidine derivative structure has also highlighted their antimicrobial and antifungal properties. For instance, a study presented by El‐Wahab et al. (2015) demonstrated the antimicrobial effectiveness of certain heterocyclic compounds when incorporated into surface coatings and printing inks, suggesting their utility in preventing microbial growth on various surfaces (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Antitumor Activity
Hafez and El-Gazzar (2017) explored the synthesis of new derivatives and evaluated their antitumor activity, demonstrating the potential of such compounds against various human cancer cell lines. This research underscores the importance of thieno[3,2-d]pyrimidine derivatives in developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-2-25-17-10-8-16(9-11-17)23-20(24)19-18(12-13-26-19)22-21(23)27-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZILUFVXGLMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)
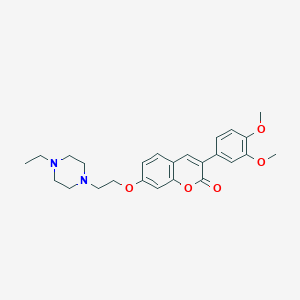
![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)

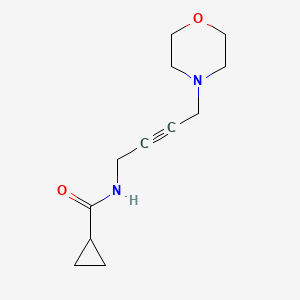
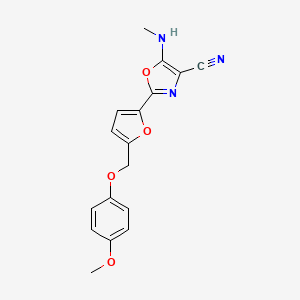

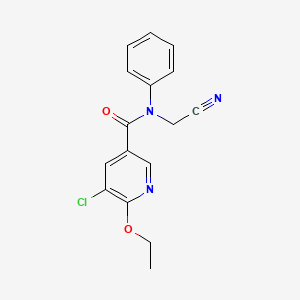
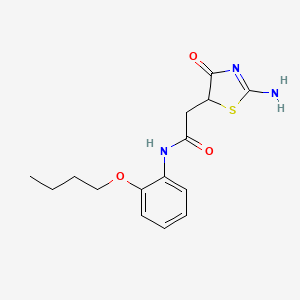

![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)
![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)
![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)
